molecular formula C20H15BrN2O2S B5327208 3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5327208
M. Wt: 427.3 g/mol
InChI Key: QDLHVAKSQIRGLK-OQLLNIDSSA-N
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Description

3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to possess anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the study of 3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One of the most promising areas of research is the development of novel anti-cancer agents based on this compound. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its anti-cancer activity. In addition, this compound has potential applications in the field of anti-inflammatory and anti-bacterial agents, and further studies are needed to explore these areas of research.

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 2-bromoacetophenone with 3,4-dimethoxyphenylthiocyanate in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-bromo-1,3-thiazole to yield the final product. This synthesis method has been optimized to yield high purity and good yields of the compound.

Scientific Research Applications

3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to possess anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

(E)-3-(2-bromophenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S/c1-24-18-8-7-14(10-19(18)25-2)17-12-26-20(23-17)15(11-22)9-13-5-3-4-6-16(13)21/h3-10,12H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLHVAKSQIRGLK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3Br)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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